Hexafluoro

Beschreibung

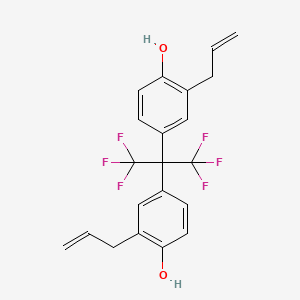

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C21H18F6O2 |

|---|---|

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol |

InChI |

InChI=1S/C21H18F6O2/c1-3-5-13-11-15(7-9-17(13)28)19(20(22,23)24,21(25,26)27)16-8-10-18(29)14(12-16)6-4-2/h3-4,7-12,28-29H,1-2,5-6H2 |

InChI-Schlüssel |

QGHDLJAZIIFENW-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)CC=C)(C(F)(F)F)C(F)(F)F)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Hexafluoro; |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for Hexafluoro Compounds

Novel Fluorination Strategies and Reagents

Recent advancements in fluorination chemistry have led to the development of innovative strategies and reagents that enhance selectivity, efficiency, and environmental sustainability in the synthesis of hexafluoro compounds.

Direct fluorination, involving the direct reaction of a substrate with elemental fluorine (F₂), is a powerful method for introducing fluorine atoms. While highly reactive and exothermic, controlled direct fluorination can lead to perfluorinated systems, including this compound compounds. For instance, the "PERFECT" process, developed by Asahi Glass Co., Ltd., involves liquid-phase direct fluorination with elemental fluorine to prepare perfluorinated compounds, including perfluoro(alkoxyalkanoyl) fluorides. This method avoids vapor-phase reactions by using substrates with low vapor pressure and increases substrate solubility in perfluorinated solvents. It can also be initiated by adding benzene (B151609) to form reactive fluorine atoms to complete the fluorination process. agc.comresearchgate.net

Another approach involves reacting a hydrofluorocarbon containing two carbon atoms with fluorine gas at elevated temperatures in a vapor phase, in the presence of a diluent gas like tetrafluoromethane, hexafluoroethane (B1207929), octafluoropropane, or hydrogen fluoride (B91410), to produce hexafluoroethane (CF₃CF₃). google.comgoogle.com This method aims to safely and efficiently produce hexafluoroethane, which is used in semiconductor dry etching. google.comgoogle.comguidechem.com

Direct C-H fluorination, particularly of unactivated C(sp³)-H bonds, is a challenging but promising area. Recent advancements have focused on manipulating selectivity and reactivity through transition metal catalysis and photochemistry. beilstein-journals.org Photosensitized C-H fluorination, for example, allows reactions to proceed under milder conditions via a radical mechanism, offering a complementary selectivity to transition-metal-catalyzed methods. beilstein-journals.org

The development of greener fluorinating precursors is crucial for sustainable fluorine chemistry. Traditional methods often involve harsh reagents or generate toxic byproducts. Environmentally conscious approaches aim to mitigate these issues.

One such example is the preparation of 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFP) using hexafluoroacetone (B58046) trihydrate and zinc powder in an aqueous sodium hydroxide (B78521) solution. This method is described as having mild reaction conditions, a simple process, and being environmentally friendly, especially when compared to existing liquid-phase and gas-phase fluorination methods that may involve high pressures, corrosive reaction liquids, or toxic catalysts. google.com

Another strategy involves the use of biocatalytic fluorination, which employs enzymes as catalysts to produce fluorinated compounds. This approach is gaining attention for its potential to provide sustainable and efficient methods for fluorination, particularly in the pharmaceutical industry for synthesizing complex fluorinated compounds with high precision. numberanalytics.com Fluorinases, which directly catalyze the fluorination of organic compounds using fluoride ions, and halohydrin dehalogenases, which form fluorohydrins, are examples of enzymes being explored. numberanalytics.com

Catalysis plays a vital role in achieving selectivity in fluorination reactions, directing the introduction of fluorine atoms to specific positions within a molecule and minimizing unwanted side reactions.

Transition metal catalysis, particularly palladium(II)-catalyzed methods, has shown promise for undirected aromatic C-H fluorination using mild electrophilic fluorinating reagents. researchgate.net Similarly, Cp*Co(III)-catalyzed C-H bond functionalization has been used to synthesize fluorine-containing 6-arylpurine derivatives, yielding monofluoroalkenes with high (Z)-selectivity. nih.gov

In the synthesis of hexafluorobenzene (B1203771) (C₆F₆), the reaction of hexachlorobenzene (B1673134) (C₆Cl₆) with alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in sulfolane (B150427) is a known method. Research has shown that using CsF can increase the molar yield of hexafluorobenzene compared to KF, indicating the importance of catalyst and reaction conditions for selectivity and yield. Higher temperatures also favor higher yields of hexafluorobenzene in this process. ukzn.ac.za

Table 1: Examples of Catalytic Fluorination Approaches

| Compound Synthesized | Catalyst/Reagent | Reaction Conditions | Key Features / Selectivity | Source |

| 1,1,1,3,3,3-Hexafluoropropane | Zinc powder, NaOH(aq) | Reflux, normal pressure | Mild, environmentally friendly | google.com |

| Hexafluoroethane (CF₃CF₃) | Diluent gas (e.g., CF₄, C₂F₆, C₃F₈, HF) | Elevated temperature, vapor phase | Safe, efficient direct fluorination | google.comgoogle.com |

| Hexafluorobenzene (C₆F₆) | KF or CsF (in sulfolane) | 120-240°C, 30h, autoclave | CsF provides better selectivity, higher temp favors yield | ukzn.ac.zachemicalbook.com |

| Fluorine-containing 6-arylpurine derivatives | Cp*Co(CH₃CN)₃₂ | Fluorinated alcohol solvents, no additives | High (Z)-selectivity for monofluoroalkenes | nih.gov |

Mechanistic Investigations of Hexafluorination Reactions

Understanding the underlying mechanisms of hexafluorination reactions is crucial for optimizing existing synthetic routes and developing new ones. These investigations often involve detailed studies of reaction intermediates and transition states.

Intramolecular elimination reactions play a significant role in the formation of fluorinated compounds, including those with six fluorine atoms. These processes often involve the removal of atoms or groups from within the same molecule, leading to the formation of new bonds, such as carbon-carbon double bonds.

For instance, the Cope elimination, a thermal syn elimination, involves the oxidation of an amine to an N-oxide intermediate, which then undergoes an intramolecular elimination to yield an alkene. This reaction proceeds through a cyclic 5-membered transition state, dictating syn stereochemistry. masterorganicchemistry.comwikipedia.org Similarly, selenoxide eliminations are known to proceed via an intramolecular syn elimination, where a C-Se bond breaks to produce a trans-olefin and selenenic acid. wikipedia.orgmdpi.com While these examples are general elimination reactions, the principles of intramolecular elimination are relevant to how fluorine atoms might be introduced or rearranged within a molecule to achieve a hexafluorinated structure, or how intermediates might eliminate non-fluorine groups to form the final this compound compound.

In the "PERFECT" process for synthesizing perfluorinated compounds, a key step involves the thermal elimination of a perfluorinated ester to yield the desired perfluoroacyl fluoride. This thermal elimination reaction can be catalyzed by substances like sodium fluoride, enabling the formation of the desired product at lower temperatures. agc.com This highlights how intramolecular elimination, potentially facilitated by a catalyst, can be a crucial step in building complex fluorinated structures.

Radical pathways are frequently observed in fluorination reactions, especially those involving highly reactive fluorine sources or C-H bond activation. These mechanisms often involve the formation and reaction of highly reactive radical intermediates.

Direct C-H fluorination can proceed via a radical mechanism, particularly under photochemical conditions, offering a complementary selectivity compared to transition metal catalysis. beilstein-journals.org The challenges in direct C(sp³)-H fluorination often stem from issues of regio- and chemoselectivity, as the inertness of C(sp³)-H bonds necessitates highly reactive reagents that can lead to side reactions. beilstein-journals.org

Hydrogen abstraction is a common radical mechanism where a radical removes a hydrogen atom from a molecule, generating a new radical. youtube.com Similarly, halogen abstraction involves a radical abstracting a halogen, creating a new radical. youtube.com These abstraction steps can be crucial in initiating fluorination processes or in propagating radical chain reactions that lead to the incorporation of fluorine atoms. For example, in the decarboxylative fluorination of aliphatic carboxylic acids, alkyl radicals can undergo fluorine atom transfer to form alkyl fluorides. nih.gov This process can be catalyzed by silver salts with Selectfluor in aqueous solution, demonstrating a radical fluorination method that is efficient, general, chemoselective, and compatible with various functional groups. nih.govorganic-chemistry.org

The cleavage of C-S bonds during the direct fluorination of partially fluorinated esters containing alkanesulfonyl fluoride has been attributed to radical formation at the α-position. researchgate.net This provides insight into how radical pathways can influence the integrity of the molecular backbone during fluorination.

Table 2: Mechanistic Pathways in Hexafluorination

| Pathway Type | Description | Relevance to Hexafluorination | Example |

| Intramolecular Elimination | Removal of atoms/groups from within the same molecule. | Formation of new bonds, rearrangement of fluorinated structures, or generation of final this compound compounds. | Thermal elimination of perfluorinated esters to perfluoroacyl fluorides. agc.com |

| Radical Pathways | Reactions involving highly reactive radical intermediates. | C-H bond activation, fluorine atom transfer, and C-S bond cleavage during fluorination. | Decarboxylative fluorination of carboxylic acids via alkyl radicals. nih.govorganic-chemistry.org |

| Abstraction Pathways | A radical removes an atom (e.g., H or halogen) from a molecule. | Initiation or propagation of fluorination reactions. | Hydrogen or halogen abstraction in direct C-H fluorination. beilstein-journals.orgyoutube.com |

Advanced Purification Techniques for this compound Compounds

Purification of this compound compounds is a critical step to remove unwanted byproducts, unreacted starting materials, and other impurities that can affect their performance and stability. The specific purification techniques employed depend on the physical and chemical properties of the this compound compound and the nature of the impurities.

For sulfur hexafluoride (SF₆), purification from mixtures with air or other sulfur fluorides is essential. Techniques investigated include liquefaction, which can recover a significant fraction of SF₆ from contaminated mixtures. osti.gov Adsorption on activated carbon at low temperatures (e.g., -50°F) has also shown promise for removing impurities like air. osti.gov Small-scale purification methods have included freezing out SF₆ with liquid nitrogen or using activated charcoal adsorption columns operated chromatographically. osti.gov Batch distillation has also been proposed as a purification method for liquid SF₆ containing impurities like carbon tetrafluoride (CF₄) and air. researchgate.net

Hexafluorobenzene (C₆F₆) purification often involves removing incompletely fluorinated benzenes. Methods described include treatment with oleum, followed by washing with water and drying. chemicalbook.com Repeated fractional crystallization is another technique used to achieve high purity hexafluorobenzene. chemicalbook.comnih.gov Column chromatography has also been utilized for purifying crude hexafluorobenzene products from reactions. cas.cn

Purification of hexafluorophosphate (B91526) salts, such as ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or quaternary ammonium hexafluorophosphate salts, commonly involves repeated recrystallization. reddit.comvt.edu The choice of solvent system for recrystallization depends on the specific salt and the impurities present. reddit.com For some organic ammonium hexafluorophosphate salts, ion exchange followed by recrystallization from water has been reported. vt.edu Column chromatography on silica (B1680970) gel with appropriate solvent mixtures has also been used for purifying quaternary ammonium hexafluorophosphate salts. reddit.com

Advanced purification techniques are also being developed for the removal and destruction of per- and polyfluorinated alkyl substances (PFAS), which include some hexafluorinated compounds. These methods are often applied in environmental contexts, such as treating contaminated water. Techniques like advanced oxidation processes (AOPs), including electrochemical oxidation with diamond electrodes, are being explored to decompose and destroy PFAS. ozonetech.commdpi.comhannovermesse.de Membrane separation techniques, such as reverse osmosis and nanofiltration, can also be used to remove perfluorinated compounds from water. ozonetech.commdpi.com Adsorption technology is another effective method for removing PFAS from water across a range of concentrations. mdpi.com

Industrial Synthesis Considerations in Hexafluorinated Chemical Production

Industrial synthesis of hexafluorinated chemicals involves numerous considerations beyond the basic reaction pathways, including safety, efficiency, cost, environmental impact, and product purity requirements.

The handling of highly reactive and often toxic fluorinating agents, such as elemental fluorine (F₂) and hydrogen fluoride (HF), necessitates stringent safety protocols and specialized equipment. google.comacsgcipr.org Industrial processes aim to minimize the use and generation of hazardous substances where possible. For example, alternative synthetic routes that avoid the direct use of elemental fluorine or HF are being explored for some this compound compounds. google.comnih.govacs.orggoogleapis.com

Efficiency and yield are crucial for economic viability in industrial production. Processes are optimized to maximize the conversion of starting materials to the desired this compound product and minimize waste generation. Continuous processes are often preferred over batch processes for large-scale production due to better control and higher throughput.

Cost considerations include the price of raw materials, energy consumption, and the expense associated with purification and waste disposal. Utilizing readily available and inexpensive starting materials, as seen in some proposed methods for hexafluorophosphate synthesis using phosphorus pentoxide and sulfur trioxide, can reduce raw material costs. googleapis.com Energy-efficient processes are also a significant factor in industrial production. google.com

Environmental impact is a growing concern in the chemical industry, particularly for persistent and bioaccumulative fluorinated compounds. rsc.orgcore.ac.uk Industrial production processes are increasingly designed to minimize emissions and manage waste responsibly. This includes developing technologies for the recovery and purification of valuable this compound compounds like SF₆ from used equipment to prevent their release into the atmosphere. vinca.rssensia-solutions.comyunengoilpurifier.com The high global warming potential of SF₆, for instance, drives efforts to minimize its emissions from industrial applications. sensia-solutions.comepa.gov

Purity requirements for this compound compounds vary depending on their intended application. For example, high-purity lithium hexafluorophosphate is required for use as an electrolyte in lithium-ion batteries. google.combefar.com Industrial purification processes must be capable of achieving the necessary purity levels economically. Techniques like advanced distillation, crystallization, and adsorption are employed at scale. researchgate.netbefar.com

The design of industrial facilities for producing hexafluorinated chemicals must also consider the corrosive nature of some fluorine-containing substances, requiring the use of resistant materials in reactors and piping. efpia.eu

Advanced Spectroscopic Characterization of Hexafluoro Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the character characterization of fluorinated compounds, with ¹⁹F NMR being particularly informative due to the high natural abundance (100%) and sensitivity of the ¹⁹F nucleus, as well as its wide chemical shift range biophysics.orgrsc.org.

Solid-State ¹⁹F NMR for Intermolecular Interactions

Solid-state ¹⁹F NMR is a valuable technique for investigating intermolecular interactions and structural properties in molecular hexafluorides and hexafluoro complexes amazon.com. This method can provide detailed analysis at a primary structure level and selectively observe immobile (crystalline) or mobile (amorphous) phases in fluoropolymers titech.ac.jp. For instance, solid-state ¹⁹F NMR has been used to study the molecular self-assembly process of flufenamic acid (FFA) confined in mesoporous materials, demonstrating how the tortuosity of the porous material can influence molecular assembly and nucleation behaviors researcher.life. It has also provided direct evidence for the existence of a mixture of two molecular layer structures on an FFA-silica surface researcher.life.

Furthermore, solid-state ¹⁹F NMR has been applied to investigate the oligomeric structure and drug interaction of proteins, such as the transmembrane domain of the SARS-CoV-2 E protein (ETM), revealing that ETM forms pentamers in lipid bilayers researcher.life. Studies using solid-state ¹⁹F NMR, including ¹³C-¹⁹F rotational-echo double-resonance (REDOR) experiments, have helped identify the binding sites of ligands in protein fibrils, providing experimental constraints for understanding interactions relevant to diseases like Alzheimer's researcher.life.

Variable-Temperature ¹⁹F NMR Studies

Variable-temperature (VT) ¹⁹F NMR spectroscopy is employed to study dynamic processes, such as conformational changes and ligand exchange, in fluorinated systems biophysics.org. Changes in temperature can affect chemical exchange rates and molecular mobility, which are reflected in the ¹⁹F NMR spectra oup.com. While some studies on trifluoroacetyl species showed no change in ¹⁹F NMR chemical shift with temperature variations within a specific range dovepress.com, VT ¹⁹F NMR has been used to investigate hindered rotation in fluorinated fullerenes researchgate.net.

VT ¹⁹F NMR has also been applied to study the complexation of this compound macrocyclic cage compounds with ammonium (B1175870) ions. Despite structural features suggesting C-F...H-N+ hydrogen bonds based on X-ray crystallography, VT ¹⁹F NMR, along with ¹H NMR and IR spectroscopy, did not support the existence of such hydrogen bonds in this specific case nih.gov.

¹H NMR Analysis in Fluorinated Molecules

While ¹⁹F NMR is often the primary technique for fluorinated compounds, ¹H NMR also provides essential structural information. However, in fluorinated molecules, severe peak overlap in ¹H NMR spectra can hinder the extraction of critical structural parameters like heteronuclear scalar coupling constants, which are vital for understanding properties and biological activity acs.org.

Despite these challenges, ¹H NMR is routinely used for the characterization of fluorinated compounds researchgate.netfigshare.com. New methods, such as IPAP-FESTA, have been developed to simplify the measurement of proton-fluorine coupling constants in complex ¹H NMR spectra of fluorinated molecules acs.org. These couplings (JHF) provide valuable insights into conformation and stereochemistry, and their magnitudes can be significantly larger than proton-proton couplings (JHH) acs.org.

For quantitative analysis of fluorinated compounds, both ¹H and ¹⁹F NMR can be utilized. While ¹H NMR can be used with appropriate internal standards, ¹⁹F NMR offers the advantage of minimal background interference due to the absence of fluorine in most natural matrices rsc.org. Studies have shown good agreement between quantitative results obtained from ¹H and ¹⁹F NMR for fluorinated synthetic cannabinoids rsc.org.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the molecular vibrations and structure of this compound systems.

Anharmonic Infrared (IR) Spectra Calculations and Experimental Validation

Infrared spectroscopy is widely used for the structural characterization of molecules, with vibrational bands corresponding to specific functional groups and molecular vibrations jchps.com. For this compound systems, analyzing the IR spectra, particularly the C-F stretching vibrations, can provide insights into their structure and bonding.

Theoretical calculations, especially those considering anharmonic effects, are crucial for accurately interpreting experimental IR spectra of molecules, including halogenated organic compounds nih.govnih.gov. Anharmonic frequency calculations are important because intramolecular interactions can cause redshifts in vibrational frequencies nih.gov. Various theoretical methods, such as Density Functional Theory (DFT) with different basis sets and coupled-cluster theory, are employed to simulate IR spectra and compare them with experimental data nih.gov.

Studies on hexafluoroacetylacetone (B74370) (HFAA) have characterized its infrared and near-infrared spectra through both experiments and computations acs.orgresearchgate.net. Molecular dynamics simulations, using validated potential energy surfaces, have been used to determine IR spectra and assign experimental bands, particularly in regions associated with proton transfer modes acs.orgresearchgate.net. Comparing experimental and simulated spectra allows for the determination of parameters like the barrier height for proton transfer acs.orgresearchgate.net.

The simulation of the entire infrared spectrum, including peak positions and absorption intensities, is feasible using anharmonic VPT2 approaches, providing valuable insights into the characterization of molecules nih.gov.

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy, providing information on molecular vibrations and crystal structures jchps.comacs.orgscienceedge.com. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability jchps.com. This complementarity makes the combined use of IR and Raman spectroscopy powerful for structural elucidation, especially for centrosymmetric molecules where vibrations active in one technique are inactive in the other jchps.com.

Raman spectroscopy can be used to identify specific bonds and functional groups in both organic and inorganic materials jchps.com. For this compound systems, Raman spectroscopy can provide information about the skeletal vibrations and C-F stretching modes, aiding in structural determination acs.org.

Studies have employed Raman spectroscopy for the structural characterization of various materials, and theoretical calculations can be used to elucidate the origin of observed differences between Raman and IR spectra acs.org. The technique is non-destructive and can be applied to samples in various states, including solid, liquid, and gas scienceedge.com. Raman spectroscopy can also provide information on local crystallinity, molecular orientation, and residual stress scienceedge.com.

X-ray Based Spectroscopies for Electronic Structure Elucidation

X-ray based spectroscopies are highly sensitive to the electronic structure of materials, providing element-specific information about occupied and unoccupied electronic states. These techniques involve the interaction of X-rays with core electrons, yielding insights into bonding, oxidation states, and the local electronic environment around specific atoms.

X-ray Absorption Near-Edge Spectroscopy (XANES)

X-ray Absorption Near-Edge Spectroscopy (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), probes the transitions of core electrons to unoccupied electronic states just above the absorption edge. The features in a XANES spectrum are highly sensitive to the local coordination environment, oxidation state, and bonding characteristics of the absorbing atom. nih.gov For this compound systems, XANES can provide information about the unoccupied molecular orbitals and how they are influenced by the central atom and the surrounding fluorine ligands.

Studies utilizing XANES on hexafluoride compounds can reveal details about the nature of the chemical bond between the central atom and fluorine. For instance, investigations at the fluorine K-edge or the central atom's core edges can map the contributions of atomic orbitals to the molecular orbitals. acs.org The spectral features reflect the unoccupied partial density of states with specific symmetries. aps.org High-energy-resolution fluorescence detected (HERFD) XANES can enhance sensitivity and reveal finer spectral details that might be obscured by core-hole lifetime broadening in conventional XANES. nih.gov This is particularly useful for studying subtle changes in electronic structure, such as those occurring in nanomaterials or systems with complex bonding. nih.gov

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) involves the relaxation of an excited state created by core-electron excitation or ionization. When a core hole is filled by an electron from a higher energy level, a photon is emitted, and the energy of this photon is characteristic of the electronic structure. XES provides information about the occupied electronic states. researchgate.net By analyzing the energy and intensity of the emitted X-rays, researchers can gain insights into the valence electronic structure and the degree of mixing between atomic orbitals in molecular orbitals.

For this compound compounds, XES can complement XANES by providing a picture of the occupied valence band. Studies on molecules like sulfur hexafluoride (SF6) using sulfur L and fluorine K X-ray emission spectra have been used to interpret the valence electron structure within the framework of molecular orbital theory. researchgate.net These experiments can help in assigning orbital ionization energies and understanding the contribution of different atomic orbitals, including the potential involvement of sulfur 3d orbitals in the bonding of SF6. researchgate.net Resonant X-ray Emission Spectroscopy (RXES), where the excitation energy is tuned to a specific absorption resonance, can provide even more detailed information about specific electronic states and their involvement in bonding. aps.org

X-ray Raman Spectroscopy (XRS)

X-ray Raman Spectroscopy (XRS) is an inelastic X-ray scattering technique that can probe core-electron excitations in a manner analogous to XANES, but it is not limited by sample phase and can be applied to light elements in various environments. XRS involves the inelastic scattering of hard X-rays, where the energy loss of the scattered photon corresponds to the energy required to excite a core electron. This technique is particularly valuable for studying elements like fluorine, which have absorption edges in the soft X-ray range that can be difficult to access in certain experimental conditions.

While the provided search results did not yield specific detailed research findings on the application of XRS solely to this compound compounds within the given constraints, the principle of XRS indicates its potential for studying the electronic structure of these systems. By measuring the inelastic scattering of X-rays, XRS can provide information about the unoccupied electronic states of the central atom and fluorine ligands, similar to XANES, but with the advantage of using hard X-rays, which have greater penetration depth. This could be particularly useful for studying hexafluorides in condensed phases or under high pressure.

Electron Diffraction Studies of Hexafluoride Molecular Geometry

Electron diffraction is a technique used to determine the molecular structure of gas-phase molecules by analyzing the interference pattern produced when a beam of electrons is scattered by the molecules. The scattering pattern is dependent on the distances between the atoms in the molecule, allowing for the determination of bond lengths and angles.

Electron diffraction has been extensively applied to study the molecular geometry of various hexafluoride compounds. Many binary hexafluorides, such as SF6, SeF6, TeF6, WF6, ReF6, OsF6, IrF6, and PtF6, have been investigated using this method. caltech.eduacs.orgresearchgate.netrsc.orgumich.eduacs.org These studies have generally found that the molecular structure of most hexafluorides in the gas phase is consistent with an octahedral (Oh) symmetry, where the central atom is located at the center of an octahedron with the six fluorine atoms at the vertices. caltech.eduacs.orgresearchgate.net

However, electron diffraction studies have also revealed deviations from ideal octahedral symmetry in certain hexafluorides, particularly those with a central atom having a lone pair of electrons, such as xenon hexafluoride (XeF6). aip.org The electron diffraction data for XeF6 are not compatible with a regular octahedral molecule vibrating in independent normal modes, suggesting a more complex structure or dynamic behavior influenced by the lone pair. aip.orgwikipedia.org

Electron diffraction experiments provide precise measurements of interatomic distances (bond lengths) and can also yield information about mean square amplitudes of vibration, which relate to the thermal motion of the atoms within the molecule. rsc.org

The following table summarizes some experimental bond lengths determined by electron diffraction for selected hexafluorides:

| Compound | Central Atom - Fluorine Bond Length (rg/Å) | Uncertainty (±Å) | Reference |

| SF6 | 1.564 | 0.010 | rsc.org |

| SeF6 | 1.688 | 0.010 | rsc.org, acs.org |

| TeF6 | Reported as having a regular octahedron structure | - | caltech.edu |

| WF6 | 1.829 | 0.002 | acs.org, researchgate.net |

| ReF6 | 1.829 | 0.002 | acs.org, researchgate.net, umich.edu |

| OsF6 | 1.828 | 0.002 | acs.org, researchgate.net |

| IrF6 | 1.839 | 0.002 | acs.org, researchgate.net |

| PtF6 | 1.852 | 0.002 | acs.org, researchgate.net, wikipedia.org |

| XeF6 | 1.890 (mean) | 0.005 | aip.org |

Electron diffraction studies, sometimes combined with theoretical calculations, are crucial for understanding the subtle structural details and dynamic behavior of hexafluoride molecules in the gas phase. acs.orgresearchgate.netacs.org

Theoretical and Computational Investigations of Hexafluoro Molecular Systems

Quantum Chemical Methodologies for Electronic Structure

Quantum chemical calculations are fundamental for understanding the electronic structure and bonding in hexafluoride molecules. Various levels of theory, ranging from computationally less demanding methods to highly accurate ab initio approaches, have been applied to these systems.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of hexafluoride compounds due to its balance of accuracy and computational efficiency. DFT calculations have been extensively employed to determine molecular geometries, vibrational frequencies, and electronic properties of various MF₆ species. For instance, DFT has been used to study the molecular structure and harmonic frequencies of closed-shell molecular hexafluorides such as SF₆, SeF₆, TeF₆, XeF₆, MoF₆, WF₆, and UF₆, often incorporating all-electron basis sets and considering spin-orbit coupling effects researchgate.netaalto.finih.gov.

DFT studies have also explored the hydrolysis reactions of metal hexafluorides like MoF₆, WF₆, and UF₆, predicting deposition products and investigating reaction mechanisms aip.org. For example, the hydrolysis of MoF₆ was investigated using hybrid DFT, with intermediates validated by anharmonic vibrational simulations aip.org. In the context of environmental applications, DFT has been applied to study the adsorption of sulfur hexafluoride (SF₆) in porous materials like Zeolitic-Imidazolate Frameworks (ZIFs) for gas capture and storage doi.org. Furthermore, DFT calculations, including relativistic density functional theory, have been crucial for understanding the electronic structure and bonding in actinide hexafluorides such as UF₆ and PuF₆, where relativistic effects are significant acs.orgaip.org.

| Compound | Property Studied | DFT Findings/Application | Reference |

|---|---|---|---|

| SF₆, SeF₆, TeF₆, XeF₆, MoF₆, WF₆, UF₆ | Molecular structure, harmonic frequencies, anharmonic IR spectra | Investigation using all-electron basis sets and spin-orbit coupling; satisfactory comparison with experimental IR spectra for anharmonic frequencies researchgate.netaalto.finih.gov. | researchgate.netaalto.finih.gov |

| UF₆, PuF₆ | Molecular structure, atomization energy, potential energy curves, rotational barrier | Relativistic effects increase atomization energy by ~50%; U-F distance optimized at various levels of theory acs.org. | acs.org |

| MoF₆, WF₆, UF₆ | Hydrolysis reaction mechanisms, deposition products | Prediction of depositing compounds; mechanistic intermediates found to be analogous among reactions aip.org. | aip.org |

| SF₆ | Adsorption in ZIFs (ZIF-4, ZIF-6) | Modeling capture and storage; negative adsorption energies observed for SF₆ in ZIF-6 doi.org. | doi.org |

| PtF₆ | Ground state, electronic structure, excitation energies | Relativistic DFT (Dirac molecular Hartree-Fock, ZORA) predicts diamagnetic octahedral molecule with closed-shell ground state, consistent with experimental NMR and IR/Raman spectra aps.org. | aps.org |

Møller-Plesset perturbation theory (MPn) is a post-Hartree-Fock method used to account for electron correlation. MP2, the second-order perturbation theory, is particularly common as it provides a relatively inexpensive way to incorporate electron correlation beyond the Hartree-Fock approximation q-chem.comq-chem.com. While the full scope of MPn applications to hexafluorides isn't detailed for all orders in the provided snippets, MP2 has been utilized in studies involving these systems. For instance, MP2 calculations have been used to determine optimized geometries and total energies for XeF₆, alongside other methods like CISD and CCSD vt.edu. Relativistic MP2 calculations (e.g., IORAmm/MP2) have also been applied to radon hexafluoride (RnF₆), demonstrating it as a bound species and clarifying its bonding properties, which were inconsistent with Dirac-Hartree-Fock calculations without correlation corrections smu.edu.

Coupled Cluster (CC) methods, particularly CCSD (Coupled Cluster Singles and Doubles) and CCSD(T) (CCSD with perturbative triples), are considered among the most accurate ab initio quantum chemical methods for calculating electronic structure and energies. These methods are computationally intensive but provide highly reliable results, especially for systems where electron correlation is crucial.

CCSD(T) has been applied to various hexafluorides, including MF₆ (M=S, Se, Te, Xe, Mo, W, U), for calculating anharmonic frequencies and IR intensities, showing satisfactory agreement with experimental IR spectra researchgate.netaalto.finih.gov. For actinide compounds like uranium hexafluoride (UF₆), relativistic CCSD(T) calculations have been performed to predict thermochemical properties, including atomization energies, with high accuracy researchgate.net. These calculations often involve complex methodologies, such as Feller-Peterson-Dixon composite approaches, to account for various energy contributions like spin-orbit coupling and core-valence correlation researchgate.net. Relativistic two-component coupled-cluster methods have also been implemented and applied to UF₆ for calculating properties like bond-dissociation energy arxiv.org.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it serves as a starting point for more advanced correlated methods like MPn and Coupled Cluster. HF calculations have been performed on hexafluorides to obtain initial geometries and electronic wavefunctions. For example, HF calculations have been used to study the elastic electron scattering cross section of sulfur hexafluoride (SF₆), and to assess the effect of basis sets on intensities osti.gov. In studies of actinide hexafluorides (UF₆, NpF₆, PuF₆), relativistic effective core potentials (RECPs) derived from one-component relativistic Hartree-Fock atomic wave functions have been employed to determine structures and vibrational frequencies aip.org. Non-relativistic and scalar relativistic HF calculations on platinum hexafluoride (PtF₆) initially predicted a paramagnetic distorted octahedral molecule, highlighting the importance of including spin-orbit interaction for accurate ground state predictions aps.org.

For compounds containing heavy elements, relativistic effects become significant and must be explicitly included in quantum chemical calculations to achieve accurate results. These effects can profoundly influence molecular properties such as bond lengths, vibrational frequencies, and electronic structure helsinki.fiannualreviews.org.

Relativistic quantum chemical treatments, including four-component (4C) methods and two-component approaches like the Exact Two-Component (X2C) theory, are crucial for hexafluorides of heavy elements. For instance, X2C has been applied in conjunction with coupled-cluster methods (X2CAMF-CC) to study molecules like uranium hexafluoride (UF₆), extending the applicability of these methods to medium-sized molecules arxiv.org. The zeroth-order regular approximation (ZORA) is another two-component relativistic method that has been used, for example, in DFT calculations on platinum hexafluoride (PtF₆) to correctly predict its diamagnetic octahedral ground state, which is stabilized by spin-orbit interaction aps.orgeafit.edu.co. Relativistic effects have been shown to drastically alter the predicted bonding in compounds like radon hexafluoride (RnF₆), where correlation-corrected relativistic ab initio calculations (e.g., IORAmm/MP2) predict a bound species, unlike non-relativistic or Dirac-Hartree-Fock calculations without correlation smu.edu.

| Compound | Relativistic Method | Key Finding | Reference |

|---|---|---|---|

| UF₆ | Relativistic CCSD(T), X2CAMF-CC | Accurate prediction of thermochemical properties like atomization enthalpy; extension of CC methods to medium-sized molecules researchgate.netarxiv.org. | researchgate.netarxiv.org |

| PtF₆ | Four-component Dirac molecular Hartree-Fock, two-component ZORA (with spin-orbit interaction) | Predicts diamagnetic octahedral ground state, consistent with experimental NMR and IR/Raman spectra, due to spin-orbit interaction aps.org. | aps.org |

| RnF₆ | IORAmm/MP2 (correlation corrected relativistic ab initio) | Demonstrates RnF₆ as a bound species, with a relativistic effect on atomization energy of 10.8 kcal/mol smu.edu. | smu.edu |

| CrF₆ | CCSD(T)/cc-pVTZ (X2C) | Calculated anharmonic IR spectrum researchgate.net. | researchgate.net |

| IrF₆ | Scalar relativistic CCSD(T), two-component quasirelativistic DFT (with spin-orbit coupling) | Supported characterization of photoproducts and provided insights into molecular structures and ground states nih.gov. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of molecular systems. For hexafluorides, MD simulations provide insights into their phase transitions, transport properties, and interactions in various environments.

Sulfur hexafluoride (SF₆) has been a prominent subject of MD simulations. Studies have investigated the phase behavior of bulk SF₆, reproducing stable phases (e.g., monoclinic C2/m) consistent with experimental neutron diffraction data tandfonline.com. MD simulations have also been used to determine an optimized molecular force field for SF₆, which accurately reproduces experimental data for properties like the second virial coefficient, transport properties, pressure, self-diffusion coefficient, and radial distribution function across wide ranges of temperatures and densities researchgate.net. Furthermore, MD simulations have explored surface-induced melting in SF₆ molecular crystals, observing the formation of a quasi-liquid layer near the triple point temperature aip.org. Reactive force field (ReaxFF) based MD simulations offer a new perspective for studying the microscopic decomposition mechanisms of SF₆ under fault conditions, extending simulation timescales to observe pyrolysis processes at practical temperatures researchgate.net.

| Compound | MD Application | Key Findings | Reference |

|---|---|---|---|

| SF₆ | Phase transitions of bulk SF₆ | Reproduces monoclinic C2/m phase; provides evidence for metastable hexagonal phase; estimates equilibrium phase transition temperature between cubic and monoclinic phases tandfonline.com. | tandfonline.com |

| SF₆ | Optimized molecular force field development | Reproduces second virial coefficient, transport properties, pressure, self-diffusion coefficient, and radial distribution function in good agreement with experimental data researchgate.net. | researchgate.net |

| SF₆ | Surface-induced melting of molecular crystals | Observes quasi-liquid-layer (QLL) formation; onset of liquid-like disordering depends on surface orientation aip.org. | aip.org |

| SF₆ | Microscopic decomposition mechanism (ReaxFF MD) | Provides insights into SF₆ degradation pathways and extends simulation time scales to observe pyrolysis at practical temperatures researchgate.net. | researchgate.net |

All-Atom Model Development and Parametrization

All-atom model development and parametrization are crucial for accurately simulating the behavior of hexafluorinated molecular systems using classical molecular dynamics (MD) simulations. These models define the interactions between individual atoms within and between molecules, typically through force fields. For 1,1,1,3,3,3-hexafluoro-propane-2-ol (HFIP), all-atom models have been proposed and optimized by fitting to experimental data, including density, pressure, and enthalpy of vaporization of the pure liquid at 298 K uq.edu.au. These models often incorporate quantum-mechanical (QM) derived interatomic potentials to ensure accuracy uq.edu.au.

For instance, studies on aqueous mixtures of HFIP have utilized generalized AMBER force fields (GAFF) for HFIP and TIP3P for water, with parameters validated against neutron diffraction experiments znaturforsch.com. Similarly, optimized molecular force fields have been developed for sulfur hexafluoride (SF6), considering both Lennard-Jones potentials for intermolecular F-F interactions and harmonic terms for intramolecular S-F bonds and F-S-F angular deformations. These force fields are parametrized by simultaneously fitting to various equilibrium properties such as vapor pressure, saturated liquid density, and surface tension researchgate.net. The performance of such models is often compared against other established force fields like OPLS-AA, with continuous efforts to reduce mean absolute percentage errors (MAPEs) for various properties researchgate.netacs.orgacs.org.

Ab Initio Molecular Dynamics (AIMD)

Ab initio molecular dynamics (AIMD), also known as "first-principles" molecular dynamics, integrates quantum mechanical calculations directly into the molecular dynamics simulation, allowing for the description of chemical reactions and bond breaking/formation without pre-defined force fields nih.gov. This approach is particularly valuable for systems where classical force fields may not accurately capture the electronic effects or for studying reaction mechanisms.

AIMD has been employed to investigate the hydrolysis of uranium hexafluoride (UF6), a critical reaction in nuclear chemistry. These studies compare potential initiation steps using hybrid density functional theory (DFT) and double-hybrid (DH) DFT, generating structures and vibrational modes. Benchmark comparisons against coupled-cluster (CC) composite methods assess the quality of DH-DFT data osti.govnih.gov. The hydrolysis mechanism of UF6 is proposed to proceed via intermolecular hydrogen transfer within van der Waals complexes involving UF6, UF5OH, and UOF4, leading to the formation of a dihydroxide intermediate, UF4(OH)2 osti.govnih.gov. AIMD has also been used to study the reaction between thorium and water, providing insights into branching ratios for H2 and H atomic elimination channels wayne.edu.

Simulation of Hydration Phenomena in Fluoroalcohols

Simulations of hydration phenomena in fluoroalcohols, particularly 1,1,1,3,3,3-hexafluoro-propane-2-ol (HFIP), have revealed unique solvent behaviors. Molecular dynamics (MD) simulations of aqueous HFIP mixtures demonstrate the occurrence of microheterogeneities and the disruption of water's tetrahedral-like structure at higher alcohol mole fractions (e.g., xHFIP = 0.4) znaturforsch.comresearchgate.net. At lower concentrations (e.g., xHFIP = 0.1 and 0.2), HFIP and water clusters are observed znaturforsch.com.

A notable finding is that the alcohol-water interaction is stronger for fluoroalcohols compared to aliphatic alcohols, attributed to the high electronegativity and electron-withdrawing effect of fluorine atoms aip.org. This enhanced interaction contributes to the enthalpies of hydration for fluoroalcohols aip.org. Simulations indicate that HFIP molecules tend to aggregate into clusters, and the solvent composition around solutes like peptides is not homogeneous, with HFIP often accumulating near the peptide surface researchgate.netnih.gov. For instance, studies on the peptide Trp-cage in HFIP-water mixtures show that HFIP molecules aggregate and preferentially accumulate near the peptide surface, influencing peptide conformation nih.govnih.gov.

Investigation of Phase Transitions and Molecular Motions

Computational investigations, particularly molecular dynamics simulations, have been instrumental in understanding phase transitions and molecular motions in hexafluorinated compounds. Studies on molecular clusters of hexafluorides such as tellurium hexafluoride (TeF6) and selenium hexafluoride (SeF6) have successfully reproduced observed crystalline structures and solid-state phase transitions, including the body-centered cubic (bcc) to monoclinic transition upon cooling umich.edu. These simulations also provide insights into melting and freezing processes, with transition temperatures decreasing with cluster size umich.edu.

For sulfur hexafluoride (SF6), molecular dynamics simulations have explored its orientationally disordered phase ucl.ac.uk. Furthermore, simulations have been applied to organic ionic plastic crystals like diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate (B91526) ([P1,2,2,4][PF6]), revealing interrelations between structures, transport mechanisms, and phase transitions in both solid and liquid phases. These studies analyze temperature-dependent supercell parameters, radial distribution functions, rotational motion, and diffusion of ions, providing atomistic insights into molecular behaviors underlying plastic phase transitions nih.gov.

Intermolecular Interaction Analysis

Intermolecular interactions involving hexafluorinated compounds are critical for understanding their behavior in various environments. A significant area of study is the C-F...cation interaction. For example, in an ammonium (B1175870) complex of a hexafluoro macrocyclic cage compound, X-ray crystallographic analysis revealed that the C-F bonds are elongated upon complexation, providing clear evidence of a C-F...cation interaction nih.gov. This interaction is considered a driving force for cation inclusion, although C-F...HN+ hydrogen bonding may not contribute significantly to this specific complexation based on spectroscopic data nih.gov.

Hydrogen bonding networks also play a crucial role. While classical hydrogen bonds typically involve electronegative heteroatoms like oxygen or nitrogen, C-H...F interactions are also observed in fluoromethanes and other fluorinated compounds researchgate.netnih.gov. The CF2H group, due to the highly polarized F2C-H bond, can act as a hydrogen bond donor, albeit generally weaker than OH or NH groups beilstein-journals.org. Quantum mechanical calculations indicate that CF2H...O binding energies can range from 1.0 to 5.5 kcal/mol beilstein-journals.org. Analysis of crystal structures often reveals complex hydrogen-bonded networks involving hexafluorinated anions and cations unimib.it.

Electronic Structure and Bonding Analysis

The electronic structure and bonding in hexafluoride compounds are extensively investigated using quantum chemical methods. For hexafluoride anions of metals in the first and second transition series, calculations using methods like discrete-variation-Xα have analyzed their electronic structure, comparing valence molecular orbital compositions. These studies have classified many hexafluorides of 3d and 4d metals as superhalogens, with electron affinity related to the nature and structure of the highest occupied molecular orbital osti.gov.

For uranium hexafluoride (UF6) and its anions, detailed analyses have been performed. The electron density distribution of [PPh4]UF6, determined experimentally by X-ray diffraction and modeled computationally, indicates that the U-F bond is highly polar but possesses significant covalent contributions researchgate.netosti.govacs.org. Topological analysis using the Quantum Theory of Atoms in Molecules (QTAIM) further supports this, showing that fluoride (B91410) ligation results in strong bonds with substantial covalent character in uranium hexahalides, with 5f and 6d shell contributions to bonding being decomposed via symmetry arguments mdpi.com.

Spin-Orbit Coupling Effects on Electronic States

Spin-orbit coupling (SOC) is a relativistic effect that significantly influences the electronic states, particularly in compounds containing heavy elements. In hexafluorides of heavy metals, such as uranium hexafluoride (UF6), SOC plays a critical role in determining their electronic structure and spectroscopic properties osti.govacs.orgresearchgate.net.

Theoretical investigations of UF6's excited electronic states, typically in the 3-10 eV range, incorporate SOC effects by diagonalizing an effective one-electron operator over configuration interaction (CI) wave functions. This approach accounts for both spin-orbit and multiplet effects arising from electron-electron interactions, leading to detailed assignments for major peaks in absorption spectra osti.gov. Relativistic quantum chemical methods, such as restricted active space second-order perturbation theory (RASPT2) with relativistic small-core pseudopotentials, are employed to accurately model the excited states and absorption spectra of UF6 acs.org. For other heavy elements, SOC interactions, electron-correlation effects, and Hund coupling can cooperate or compete, leading to novel properties and quantum phases, as seen in hexagonal iridates aps.org.

Characterization of Valence Molecular Orbital Compositions

Studies utilizing computational methods, particularly Density Functional Theory (DFT), are commonly employed to characterize the valence molecular orbital compositions of chemical compounds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), are of particular interest as they dictate a molecule's reactivity and electronic properties journalskuwait.orgresearchgate.net. The composition of these orbitals, detailing the contribution of different atoms and their atomic orbitals, provides insights into where electron density is localized and where reactions are likely to occur. For instance, computational studies on various molecules have involved calculating HOMO and LUMO energy levels and analyzing their spatial distribution and the percentage contribution of different fragments or atoms to these orbitals. journalskuwait.orgresearchgate.netchemrevlett.com

Prediction and Characterization of Electron Affinities

Electron affinity (EA) is a fundamental property that describes the energy change when an electron is added to a neutral atom or molecule to form a negative ion. Computational methods are widely used to predict and characterize the electron affinities of various molecular systems. rdd.edu.iqdbc.wroc.pl Different theoretical approaches, including ab initio methods like Hartree-Fock (HF) and higher-level methods such as the quadratic complete basis set (CBS-Q), as well as various Density Functional Theory (DFT) functionals (e.g., B3LYP, PBE0, TPSSh), are employed for these calculations. rdd.edu.iqdbc.wroc.pl Comparing computational results with experimental data is crucial for validating the accuracy of the theoretical methods used. Studies have shown that DFT methods can sometimes overestimate EA values, while HF methods may underestimate them, although certain functionals and high-level ab initio methods show good agreement with experimental results for specific molecules. rdd.edu.iqdbc.wroc.pl The electron affinity is a key factor in predicting the stability of molecular anions and understanding electron transfer processes. nih.gov

Charge Transfer Phenomena in Intercalation Compounds

Charge transfer is a critical phenomenon in intercalation compounds, where guest species are inserted into a host material. Computational studies, often employing density functional theory (DFT), are instrumental in understanding the nature and extent of charge transfer in these systems. acs.orgresearchgate.netaps.orgstorion.rufu-berlin.de For this compound-containing species, such as hexafluorophosphate (PF₆⁻) anions, their intercalation into materials like graphite (B72142) has been investigated computationally to understand the charge transfer between the anion and the host lattice. acs.orgresearchgate.net These studies can reveal how the electronic structure of the host material changes upon intercalation and quantify the amount of charge transferred. researchgate.netaps.orgfu-berlin.de For example, computational and experimental studies on hexafluorophosphate-intercalated graphite have provided insights into the charge compensation mechanisms in the graphite lattice. researchgate.net The extent of charge transfer can significantly influence the electronic properties and stability of the intercalation compound. acs.orgfu-berlin.de

Intrinsic Bond Orbital (IBO) Analyses

Intrinsic Bond Orbital (IBO) analysis is a computational technique used to provide a chemically intuitive picture of bonding within a molecule by localizing molecular orbitals. wikipedia.orgyoutube.comnih.govuni-stuttgart.de Unlike canonical molecular orbitals, which are often delocalized over the entire molecule, IBOs represent chemical bonds, lone pairs, and core orbitals localized on a minimal number of atoms. wikipedia.orgyoutube.comuni-stuttgart.de This localization allows for a more direct interpretation of bonding characteristics, atomic contributions, and orbital polarization, often resembling the classical Lewis structure representation. wikipedia.orguni-stuttgart.de IBO analysis can be applied to understand the nature of bonding in various compounds, including those containing this compound groups, and to analyze electron flow and bond rearrangements during chemical reactions. wikipedia.orgnih.gov The method is based on the concept of intrinsic atomic orbitals (IAOs), which are representations of a molecular wavefunction assigned to specific atoms. wikipedia.orguni-stuttgart.de

Computational Structural and Conformational Studies

Computational methods are extensively used to determine the stable structures and explore the conformational landscape of this compound molecular systems. These studies are essential for understanding the preferred arrangements of atoms in three-dimensional space and how molecules might change shape.

Geometry Optimization and Equilibrium Configuration Determination

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its equilibrium configuration. journalskuwait.orgwikipedia.orgnih.govresearchgate.netsci-hub.semdpi.com By minimizing the forces on each atom, computational algorithms can determine bond lengths, bond angles, and dihedral angles that represent the most stable structure. mdpi.com Various levels of theory and basis sets are employed for geometry optimization, such as DFT with different functionals and basis sets (e.g., B3LYP/def2-TZVP, M06-2X/6-311++(d,p)) and ab initio methods like MP2 and UHF. researchgate.netmdpi.comaip.orgacs.org These calculations are crucial for providing accurate structural parameters that can be compared with experimental data obtained from techniques like microwave spectroscopy or X-ray diffraction. aip.org Studies on this compound compounds, such as this compound-o-xylene and 1,1,1,4,4,4-hexafluoro-2-butene (B1366614), have utilized geometry optimization to determine their predicted structures and analyze structural distortions. mdpi.comaip.org

Transition State Analysis for Reaction Pathways

Transition state analysis is a key computational technique used to locate and characterize the high-energy points along a reaction pathway that connect reactants to products. wikipedia.orgnih.govresearchgate.netacs.orgacs.org The transition state represents the maximum energy point on the minimum energy path and provides insights into the activation energy barrier of a reaction. researchgate.netacs.orgacs.org Identifying and characterizing transition states involves sophisticated algorithms that search for first-order saddle points on the potential energy surface. researchgate.netacs.org Computational studies on this compound compounds have employed transition state analysis to investigate reaction mechanisms, such as the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene or the atmospheric oxidation of hexafluoroisobutylene. researchgate.netacs.org By determining the structures and energies of transition states, researchers can evaluate the feasibility of different reaction pathways and understand the kinetics of chemical transformations. researchgate.netacs.orgacs.org

Analysis of Jahn-Teller Distortions in Hexafluorides

The Jahn-Teller effect describes the geometrical distortion of molecules with degenerate electronic ground states, which lowers the symmetry and removes the degeneracy, resulting in a lower-energy configuration. This phenomenon is particularly relevant in the study of transition metal hexafluorides (MF₆), where the central metal atom's d-electron configuration can lead to electronic degeneracy in an octahedral (Oₕ) environment.

Theoretical and computational studies have played a crucial role in understanding Jahn-Teller distortions in hexafluorides. For instance, investigations into iridium hexafluoride (IrF₆) have provided foundational insights into the vibronic coupling that drives these distortions in molecules and solids dtic.mil. Analysis of absorption and Raman scattering spectra of low-temperature IrF₆ crystals, combined with theoretical analysis of its energy levels, has allowed for the determination of linear and quadratic vibronic coupling parameters dtic.mil.

Relativistic effects, particularly spin-orbit coupling (SOC), are significant in determining the ground state geometries of heavy transition metal hexafluorides and can influence or even quench Jahn-Teller distortions. Non-relativistic and scalar relativistic calculations for platinum hexafluoride (PtF₆) often predict a paramagnetic distorted octahedral molecule with a triplet ground state, exhibiting axial distortion due to the Jahn-Teller effect researchgate.networktribe.com. However, four-component Dirac molecular Hartree-Fock and density-functional theory (DFT) calculations, which include spin-orbit interaction, predict a diamagnetic octahedral molecule with a closed-shell ground state, aligning with experimental observations from NMR and vibrational spectroscopy researchgate.networktribe.com. This highlights the critical need to include relativistic effects in computational studies of heavy element hexafluorides to accurately predict their molecular structures and properties researchgate.netuchile.cl.

Studies on group 9 monoanionic hexafluorides (MF₆⁻, M = Co, Rh, Ir) also demonstrate the influence of SOC on geometrical preferences. Relativistic calculations predict ground states with octahedral symmetries (Oₕ*), whereas non-relativistic calculations predict deviations towards D₄ₕ ground state symmetries researchgate.net. Similarly, for ReF₆ and OsF₆, spin-orbit coupling has been shown to reduce Jahn-Teller distortions researchgate.net.

However, the hexafluorotungstate(V) anion ([WF₆]⁻) represents a rare case where spin-orbit coupling is reported to enhance the Jahn-Teller distortion researchgate.net. This suggests that the interplay between electronic configuration, vibronic coupling, and relativistic effects is complex and highly dependent on the specific metal center.

Computational studies using various DFT and ab initio methods have predicted octahedral structures for some hexafluorides like MoF₆ and RhF₆, while others like ReF₆ and RuF₆ are predicted to have tetragonally distorted structures, albeit with low energy barriers towards the octahedral geometry acs.org.

Cryogenic X-ray Diffraction Studies of Molecular Structures

Cryogenic X-ray diffraction is an indispensable experimental technique for determining the molecular and crystal structures of compounds, particularly those that are volatile, air-sensitive, or undergo phase transitions at higher temperatures. By cooling the crystal to very low temperatures, thermal motion is reduced, leading to sharper diffraction patterns and more accurate structural parameters. This technique has been widely applied to study the structures of this compound compounds.

Low-temperature X-ray diffraction has been used to determine the crystal structures of various this compound species, including transition metal hexafluorides and salts containing hexafluoroanions. For example, single-crystal structure determinations of all nine transition metal hexafluorides (MoF₆, TcF₆, RuF₆, RhF₆, WF₆, ReF₆, OsF₆, IrF₆, and PtF₆) have been performed at -140 °C acs.org. These studies revealed that all these compounds crystallize similarly and possess the same molecular structure within the limits of precision, showing no systematic deviation from octahedral symmetry in the solid state at this temperature acs.org.

Furthermore, variable-temperature X-ray diffraction, including cryogenic measurements, has been employed to investigate phase transitions in hexafluorophosphate salts. For instance, crystalline [(C₅H₅)₂Fe][PF₆] undergoes phase transitions at different temperatures, and these phases have been characterized by single-crystal X-ray diffraction acs.org. Similarly, the crystal architecture and temperature-dependent behavior of hexafluorophosphate salts of organometallic complexes like [Ru(η⁵-C₅H₅)(η⁶-arene)]⁺[PF₆]⁻ have been studied using variable-temperature X-ray diffraction psu.edu. Low-temperature data collection is essential for obtaining high-quality structural data for these compounds acs.orgpsu.edufu-berlin.deuliege.beacs.orgmcmaster.ca.

Crystal Structure Determination of Hexafluorophosphate Salts and Metal Complexes

Crystal structure determination of hexafluorophosphate (PF₆⁻) salts and their metal complexes is vital for understanding their solid-state properties, including packing arrangements, intermolecular interactions, and coordination environments around metal centers. The hexafluorophosphate anion is widely used as a weakly coordinating anion in the crystallization of various cationic species, including organic, organometallic, and coordination complexes.

X-ray diffraction is the primary technique for determining the crystal structures of these compounds. Studies have focused on the crystal architecture and stability of hexafluorophosphate salts of organometallic cations, such as metallocenes and bis-arene complexes acs.orgpsu.edu. These investigations often reveal the role of charge-assisted C-H···F hydrogen bonds and other weak interactions in stabilizing the crystal lattice acs.orgpsu.edu.

The crystal structures of metal complexes containing the hexafluorophosphate anion as a counterion or even a weakly coordinating ligand have also been determined. Examples include magnesium(II) macrocyclic Schiff-base complexes where PF₆⁻ acts as a counterion sci-hub.se. The coordination environment of the metal center and the interactions between the complex cation and the PF₆⁻ anion are elucidated through these structural studies sci-hub.seresearchgate.netacs.orgnsf.gov.

Computational analyses, such as density functional theory (DFT) calculations, are often used in conjunction with experimental crystal structure data to gain deeper insights into the electronic structure, bonding, and intermolecular interactions within hexafluorophosphate salts and their complexes researchgate.netaip.orgcapes.gov.bracs.org. These computational studies can help explain observed structural features and predict properties. For instance, combined X-ray crystallographic and computational analyses of 1,3-dialkylimidazolium hexafluorophosphate salts have examined ion interactions in the solid state, crystal packing densities, and lattice interaction energies researchgate.netaip.orgcapes.gov.bracs.org. These studies have shown that the crystal density can be predicted with reasonable accuracy based on ab initio free ion volumes capes.gov.bracs.org.

Structural studies of metal complexes with hexafluorophosphate counterions can reveal interesting coordination geometries and packing arrangements. For example, the crystal structure of a Zn(II) complex with a polytopic ligand showed the inclusion of a PF₆⁻ anion within the structure researchgate.net. Similarly, studies on tin(II) complexes with crown ethers and other macrocycles have shown the significant role of anions like PF₆⁻ in the observed chemistry and resulting structures rsc.org.

Advanced Material Science Applications of Hexafluoro Containing Structures

Gas Separation Membranes and Permeation Mechanisms

Polymers containing hexafluoro groups, especially perfluoropolymers and polyimides derived from monomers like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), have demonstrated significant potential in gas separation membranes. Their unique structures contribute to high free volume and tailored transport properties, enabling efficient separation of various gas pairs mdpi.comnih.govpsu.edursc.org. Gas transport in these membranes typically follows a solution-diffusion mechanism, where gases dissolve in the membrane material and then diffuse through the polymer matrix. The efficiency of separation is governed by both the solubility and diffusivity of different gas components within the membrane.

Development of High Free Volume Perfluoropolymers

Amorphous perfluorinated polymers with high free volume have been developed and commercialized, exhibiting excellent optical and gas transport properties mdpi.comcnr.it. Examples include commercial polymers like Teflon™ AF, Hyflon® AD, and Cytop™. These polymers are characterized by rigid, twisted backbones that prevent efficient chain packing, resulting in significant intrinsic microporosity or free volume rsc.orgeuropa.eu. This high free volume facilitates increased gas permeability. While initially showing moderate selectivity, ongoing research focuses on synthesizing new perfluoropolymers with enhanced separation characteristics mdpi.com.

Sulfonated this compound Bis-A Polysulfone Membranes for Gas Separation

Sulfonated this compound Bis-A polysulfone (sF6-Bis A-PSF) membranes have shown promising gas separation characteristics, particularly for pairs like hydrogen/methane, carbon dioxide/methane, and oxygen/nitrogen google.comepo.org. These membranes exhibit a favorable combination of high separation factors and good permeation rates, surpassing the performance of some non-fluorinated sulfonated polysulfones google.comepo.org. The sulfonation process introduces ionic groups, which can further influence gas transport properties and membrane selectivity google.com. Studies have shown that sF6-Bis A-PSF membranes can have significantly higher permeability for gases like helium and oxygen compared to non-fluorinated counterparts epo.org.

Perfluorodioxolane Polymers for Enhanced Gas Transport

Perfluorodioxolane polymers represent a class of amorphous perfluoropolymers that have demonstrated enhanced selectivity in gas separation applications mdpi.comnih.govresearchgate.net. These polymers are soluble in fluorinated solvents, allowing for the formation of thin, continuous films suitable for membranes mdpi.comresearchgate.net. They exhibit extraordinary gas transport properties and low swelling behavior in the presence of vapors and liquids mdpi.comresearchgate.net. Research on new perfluorodioxolane polymers has shown performance exceeding that of commercial perfluoropolymers for the separation of light gases such as He, N₂, and CO₂ mdpi.com. Tailoring the monomer composition in perfluorodioxolane copolymers can tune their transport properties, with some exhibiting permselectivities above the polymer upper bound for important gas pairs rsc.org.

Mixed Matrix Membrane Fabrication with Fluorinated Inclusions

Mixed matrix membranes (MMMs) incorporating inorganic or organic fillers within a polymer matrix are a strategy to overcome the permeability-selectivity trade-off observed in traditional polymeric membranes nih.govfrontiersin.orgmdpi.com. Fluorinated polymers, including those containing this compound groups like 6FDA-based polyimides, are frequently used as the continuous polymer phase in MMMs ossila.comacs.org. The incorporation of porous fillers, such as zeolites or metal-organic frameworks (MOFs), into these fluorinated polymer matrices can enhance both permeability and selectivity by providing preferential pathways for gas transport or selective adsorption sites nih.govfrontiersin.orgmdpi.com. The compatibility between the fluorinated polymer matrix and the filler material is crucial for achieving defect-free MMMs with optimal separation performance nih.govfrontiersin.org.

Effects of Physical Aging on Membrane Performance

Glassy polymers, including many high free volume perfluoropolymers and this compound-containing polymers used in membranes, are in a non-equilibrium state and are susceptible to physical aging kaust.edu.saresearchgate.netnih.gov. This process involves a spontaneous densification of the polymer matrix over time, leading to a reduction in free volume and, consequently, a decrease in gas permeability kaust.edu.saresearchgate.net. Physical aging is a significant challenge for the long-term stability and performance of polymeric gas separation membranes kaust.edu.sanih.gov. Strategies to mitigate physical aging in fluorinated polymer membranes include polymer crosslinking, the addition of porous or non-porous nanoparticles to create MMMs, or a combination of these approaches kaust.edu.saresearchgate.netmdpi.com.

Dielectric Materials for Electrical Insulation and Related Technologies

Fluorinated polymers, including those incorporating this compound groups, are widely utilized as dielectric materials due to their excellent electrical insulating properties daikinchemicals.comresearchgate.net. The presence of fluorine atoms, particularly in structures like the hexafluoroisopropylidene group, contributes to a low dielectric constant and low dielectric loss, which are critical properties for high-frequency electrical insulation and telecommunication applications ossila.comdaikinchemicals.comresearchgate.netpsu.eduresearchgate.net.

Polymers containing the hexafluoroisopropylidene unit, such as certain polyimides derived from 6FDA, exhibit low dielectric constants, making them suitable for applications requiring minimal signal loss ossila.compsu.edugoogle.com. The electron-withdrawing nature of the trifluoromethyl groups in the hexafluoroisopropylidene unit minimizes electron delocalization within the polymer, contributing to the low dielectric constant ossila.com. These fluorinated polyimides also often possess high thermal stability, further enhancing their suitability for demanding electronic applications psu.eduresearchgate.net.

Perfluoropolymers like PTFE and PFA also exhibit exceptionally low dielectric constants and low dielectric loss, making them ideal for applications such as insulation materials, coaxial cables, and printed circuit boards daikinchemicals.comfluorotherm.comsubstech.com. The symmetrical molecular structure and short carbon-fluorine bond distance contribute to their electrical stability daikinchemicals.com.

Below is a table summarizing some relevant compounds and their PubChem CIDs:

| Compound Name | PubChem CID |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 70677 |

| 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) | 73864 |

| Dipotassium 4,4'-(hexafluoroisopropylidene)bisphenoxide | 90712 |

Data Table: Gas Permeability and Selectivity for Selected this compound-Containing Polymer Membranes

| Polymer Type | Gas Pair (Permeability in Barrer) | Selectivity | Conditions | Source |

| Sulfonated this compound Bis-A Polysulfone | He (N/A), O₂ (N/A) | He/CH₄, CO₂/CH₄, O₂/N₂ (High) | 25°C, 1480 kPa (H₂/CH₄) | google.comepo.org |

| Perfluorodioxolane Copolymers | He/CH₄, H₂/CH₄, N₂/CH₄ (Above upper bound) | Enhanced | 22°C, 50 psig (CO₂/CH₄) | mdpi.comrsc.org |

| 6FDA-based Polyimides (in MMMs) | CO₂/CH₄ (Highly selective) | High | N/A | ossila.com |

| PSf-HFP | He, O₂, CO₂, N₂ (2-3 fold increase vs PSf) | Improved | N/A | acs.org |

This compound-Containing Gases as Sulfur Hexafluoride (SF6) Alternatives

The environmental concerns associated with SF6 have accelerated research into alternative insulating gases. This compound-containing compounds are prominent in this research due to their favorable dielectric properties. For instance, hexafluorobutene (HFO-1336mzz (E)) is highlighted as a promising environmentally friendly insulating gas with high dielectric strength and a low GWP. nih.govwikipedia.orgnih.govmdpi.comresearchgate.net Perfluorinated ketones, such as C5F10O and C6F12O, and trifluoroiodomethane (CF3I) are also considered potential alternatives, exhibiting lower GWPs compared to SF6. scitoys.comcigre.org.uk Trifluoroiodomethane, for example, has a GWP significantly lower than that of SF6 and a considerable dielectric strength. scitoys.comfishersci.comresearchgate.net

Investigation of Dielectric Strength and Insulation Characteristics

The dielectric strength of an insulating gas is its ability to withstand electrical stress without breaking down. This is a critical property for high-voltage equipment. Studies have investigated the dielectric strength of this compound-containing gases and their mixtures as alternatives to SF6. Pure HFO-1336mzz (E) has demonstrated a dielectric strength approximately 1.2 to 1.6 times higher than that of SF6. nih.govwikipedia.orgnih.govmdpi.comresearchgate.net The dielectric strength of trifluoroiodomethane is reported to be 1.2 times higher than that of SF6. scitoys.com

Research involves extensive experimental investigations to assess the dielectric strength characteristics of these gases and their mixtures under various conditions, including uniform and quasi-uniform electric fields. nih.govwikipedia.orgnih.govmdpi.com These studies are crucial for determining the suitability of these alternatives for practical applications in gas-insulated equipment.

Dielectric Spectroscopy of Hexafluoroacetone (B58046)

Dielectric spectroscopy is a technique used to study the dielectric properties of materials as a function of frequency. Investigations into the dielectric properties of hexafluoroacetone (HFA) have been conducted, including measurements of its dielectric constants in different physical states (solid, liquid, and gaseous) and in solution. uni.luscholarsportal.info These studies provide insights into the molecular behavior and polarization of hexafluoroacetone. The dipole moments of hexafluoroacetone in the gaseous and liquid states have also been measured. uni.luscholarsportal.info It has been noted that hexafluoroacetone shows negligible association in the liquid state. uni.luscholarsportal.info

Synergistic Effects in Gas Mixtures for Insulating Applications